Cas no 2034239-66-0 (4-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methylbenzene-1-sulfonamide)

4-Fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydropyran (oxane) ring and a fluorinated aromatic moiety. Its structural complexity, including the hydroxyethyl and phenyl substituents, suggests potential utility as an intermediate in pharmaceutical synthesis or as a bioactive compound. The presence of the sulfonamide group may confer binding affinity for biological targets, while the fluorine atom enhances metabolic stability and lipophilicity. The tetrahydropyran ring contributes to conformational rigidity, which could improve selectivity in molecular interactions. This compound is of interest for medicinal chemistry research, particularly in the development of enzyme inhibitors or receptor modulators. Proper handling and storage are recommended due to its synthetic nature.
4-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methylbenzene-1-sulfonamide structure
2034239-66-0 structure
Product name:4-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methylbenzene-1-sulfonamide
CAS No:2034239-66-0
MF:C20H24FNO4S
MW:393.472268104553
CID:5333205

4-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-fluoro-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-2-methylbenzenesulfonamide
    • 4-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methylbenzenesulfonamide
    • 4-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methylbenzene-1-sulfonamide
    • Inchi: 1S/C20H24FNO4S/c1-15-13-18(21)7-8-19(15)27(24,25)22-14-20(23,16-5-3-2-4-6-16)17-9-11-26-12-10-17/h2-8,13,17,22-23H,9-12,14H2,1H3
    • InChI Key: XECVLSCIOGJDGR-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1C)F)(NCC(C1C=CC=CC=1)(C1CCOCC1)O)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 569
  • XLogP3: 2.6
  • Topological Polar Surface Area: 84

4-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methylbenzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6506-5073-10mg
4-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methylbenzene-1-sulfonamide
2034239-66-0
10mg
$79.0 2023-09-08
Life Chemicals
F6506-5073-15mg
4-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methylbenzene-1-sulfonamide
2034239-66-0
15mg
$89.0 2023-09-08
Life Chemicals
F6506-5073-50mg
4-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methylbenzene-1-sulfonamide
2034239-66-0
50mg
$160.0 2023-09-08
Life Chemicals
F6506-5073-75mg
4-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methylbenzene-1-sulfonamide
2034239-66-0
75mg
$208.0 2023-09-08
Life Chemicals
F6506-5073-5μmol
4-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methylbenzene-1-sulfonamide
2034239-66-0
5μmol
$63.0 2023-09-08
Life Chemicals
F6506-5073-40mg
4-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methylbenzene-1-sulfonamide
2034239-66-0
40mg
$140.0 2023-09-08
Life Chemicals
F6506-5073-25mg
4-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methylbenzene-1-sulfonamide
2034239-66-0
25mg
$109.0 2023-09-08
Life Chemicals
F6506-5073-2mg
4-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methylbenzene-1-sulfonamide
2034239-66-0
2mg
$59.0 2023-09-08
Life Chemicals
F6506-5073-20mg
4-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methylbenzene-1-sulfonamide
2034239-66-0
20mg
$99.0 2023-09-08
Life Chemicals
F6506-5073-100mg
4-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methylbenzene-1-sulfonamide
2034239-66-0
100mg
$248.0 2023-09-08

Additional information on 4-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methylbenzene-1-sulfonamide

Research Brief on 4-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methylbenzene-1-sulfonamide (CAS: 2034239-66-0)

In recent years, the compound 4-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methylbenzene-1-sulfonamide (CAS: 2034239-66-0) has garnered significant attention in the field of chemical biology and medicinal chemistry. This sulfonamide derivative has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological pathways. The unique structural features of this compound, including the fluoro and oxan-4-yl groups, contribute to its distinct pharmacological properties. Researchers have been actively investigating its synthesis, mechanism of action, and potential clinical applications.

The primary objective of recent studies has been to elucidate the molecular interactions and biological activities of 4-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methylbenzene-1-sulfonamide. Advanced computational modeling and in vitro assays have been employed to understand its binding affinity with target proteins, such as enzymes and receptors. Preliminary results indicate that this compound exhibits high selectivity and potency, making it a viable candidate for further drug development. Additionally, its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), have been evaluated to assess its suitability as a therapeutic agent.

One of the key findings from recent research is the compound's ability to inhibit specific enzymatic pathways involved in inflammatory and proliferative diseases. For instance, studies have demonstrated its efficacy in suppressing the activity of cyclooxygenase-2 (COX-2) and other mediators of inflammation. Furthermore, its potential as an anticancer agent has been explored, with promising results in preclinical models. The compound's ability to induce apoptosis and inhibit angiogenesis in tumor cells has been particularly noteworthy, suggesting its applicability in oncology.

Despite these encouraging findings, challenges remain in optimizing the compound's bioavailability and minimizing potential side effects. Researchers are currently focusing on structural modifications to enhance its therapeutic index. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound through the drug development pipeline. The integration of cutting-edge technologies, such as CRISPR-based screening and high-throughput screening (HTS), is expected to accelerate the discovery of novel derivatives with improved efficacy and safety profiles.

In conclusion, 4-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methylbenzene-1-sulfonamide represents a promising scaffold for the development of new therapeutic agents. Its unique chemical structure and demonstrated biological activities make it a valuable subject of ongoing research. Future studies will likely focus on translational research to bridge the gap between preclinical findings and clinical applications. The continued exploration of this compound and its derivatives holds great potential for addressing unmet medical needs in various disease areas.

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